Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
Description
Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate (CAS: 443955-71-3) is a heterocyclic compound with the molecular formula C₉H₈N₂O₃S and a molecular weight of 224.24 g/mol . Structurally, it features a fused pyrido-thiazine ring system with a methyl ester group at the 7-position. This compound is commercially available through suppliers like Shanghai Yiji Biological Technology Co., Ltd., which distributes it for research purposes in biochemical and pharmaceutical applications .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate |
InChI |
InChI=1S/C9H10N2O2S/c1-13-9(12)6-4-7-8(11-5-6)14-3-2-10-7/h4-5,10H,2-3H2,1H3 |
InChI Key |
LWJLSYBDZJKYJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)SCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyrido-Thiazine Derivatives with Modified Substituents
They differ in the positions of dioxo groups (1,1-dioxide in 10a vs. 4,4-dioxide in 10b), which significantly alter their electronic properties and reactivity . Key Difference: The fused thieno-benzo system in 10a/10b enhances planarity compared to the simpler pyrido-thiazine structure of the target compound.
Oxazine vs. Thiazine Derivatives
7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde This compound (CAS: 1261366-00-0, C₁₄H₁₈N₂O₃) replaces the sulfur atom in the thiazine ring with oxygen, forming an oxazine. The pivaloyl group at the 1-position and aldehyde at the 6-position introduce steric and electronic modifications .
Tetrahydropyrido-Thieno-Thiazines (9a-c)
- Synthesized via reductive lactamization, these compounds (e.g., 9a: C₁₃H₁₃N₃O₂S₂) feature a fused thieno ring and cyclopropyl substituents. They exhibit potent antitumor activity against ovarian cancer (IGROV1 cell line) .
- Key Difference: The addition of a thieno ring and cyclopropyl group enhances lipophilicity, improving membrane permeability compared to the target compound.
Pharmacological Activity Comparison
Insights :
- The absence of a fused thieno or benzo ring in the target compound may limit its antitumor efficacy compared to 9a or thiazolo-pyridine derivatives .
- The methyl ester group in the target compound could serve as a prodrug moiety, enabling hydrolysis to a bioactive carboxylic acid (CAS: 443955-72-4), though suppliers for the acid are currently unavailable .
Biological Activity
Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.25 g/mol. Its structure features a pyridine ring fused to a thiazine ring, which contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with essential cellular processes. The compound's mechanism may involve binding to specific enzymes or receptors critical for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases associated with tumor growth.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in pathogens and cancer cells.
- Receptor Modulation : It can interact with receptors involved in inflammatory responses or cell signaling pathways.
Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cells | , |
| Immunomodulatory | Modulates immune responses |
Case Study: Anticancer Effects
In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability. The compound was found to activate caspase pathways leading to increased apoptosis rates in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
